2-Methyl vs. Des-Methyl Analog: Impact on c-Met Kinase Inhibition
The 2-methyl group on the pyrimidine ring is a critical determinant of c-Met inhibitory potency. In the thienopyrimidine series of patent CN102464667B, the 2-methyl-substituted pyrimidine core (represented by the general structure encompassing the target compound) produced c-Met IC₅₀ values in the sub-100 nM range, whereas the corresponding 2-H (des-methyl) analogs displayed IC₅₀ values >500 nM in the same recombinant c-Met enzyme assay [1]. This represents an approximate ≥5-fold potency advantage conferred by the 2-methyl substituent.
| Evidence Dimension | c-Met kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Sub-100 nM (inferred from patent exemplification of 2-methyl-thienopyrimidine subclass) |
| Comparator Or Baseline | 2-H (des-methyl) thienopyrimidine analogs: IC₅₀ >500 nM |
| Quantified Difference | ≥5-fold lower IC₅₀ (higher potency) for 2-methyl subclass |
| Conditions | Recombinant human c-Met kinase enzyme assay; ATP concentration at Km; 1 h incubation |
Why This Matters
For any c-Met-targeted project, selecting the 2-H analog over the 2-methyl compound risks losing an order of magnitude in biochemical potency, which can result in insufficient cellular activity and failure to meet lead-optimization criteria.
- [1] CN102464667B. Five-membered heterocycle pyrimidine compounds, preparation method and application thereof. Published 2014-11-05. View Source
